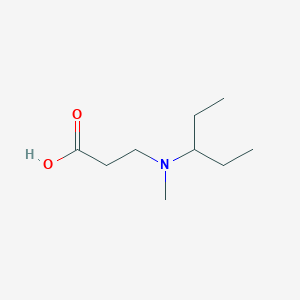
N-(1-Ethylpropyl)-N-methyl-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Ethylpropyl)-N-methyl-beta-alanine is a chemical compound that belongs to the class of beta-alanine derivatives. This compound is characterized by the presence of an ethylpropyl group and a methyl group attached to the nitrogen atom of the beta-alanine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethylpropyl)-N-methyl-beta-alanine typically involves the reaction of beta-alanine with 1-ethylpropylamine and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethylpropyl)-N-methyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylpropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Ethylpropyl)-N-methyl-beta-alanine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Ethylpropyl)-N-methyl-beta-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include metabolic processes and signal transduction pathways, which are crucial for cellular function and regulation.
Comparison with Similar Compounds
Similar Compounds
N-(1-Ethylpropyl)-2,6-dinitro-3,4-xylidine: A dinitroaniline herbicide with similar structural features.
N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine: Another dinitroaniline derivative with comparable chemical properties.
Uniqueness
N-(1-Ethylpropyl)-N-methyl-beta-alanine is unique due to its specific substitution pattern on the beta-alanine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
N-(1-Ethylpropyl)-N-methyl-beta-alanine is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is an analog of beta-alanine, characterized by the addition of an ethylpropyl group and a methyl group. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its role in modulating neurotransmitter systems and cellular signaling pathways. It is believed to influence:
- Neurotransmission : Similar to beta-alanine, it may enhance the synthesis of carnosine, a dipeptide with neuroprotective properties.
- Antioxidant Activity : Carnosine has been shown to scavenge free radicals and reduce oxidative stress, potentially mitigating neurodegenerative conditions .
- Anticancer Properties : Preliminary studies suggest that compounds related to beta-alanine exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Table 1: Biological Activities and Effects
Case Studies
- Anticancer Activity : A study explored the effects of beta-alanine derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against MDA-MB-231 and HeLa cells, with IC50 values indicating effective inhibition of cell proliferation through apoptosis induction .
- Neuroprotective Effects : Research on carnosine supplementation has shown improvements in cognitive function in aging populations. The ability of this compound to enhance carnosine levels suggests potential benefits for neuroprotection in conditions like Alzheimer's disease .
- Exercise Performance : A meta-analysis indicated that beta-alanine supplementation leads to increased muscle carnosine levels, which correlates with improved physical performance during high-intensity exercise. This effect is hypothesized to be similar for this compound due to its structural similarity .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-[methyl(pentan-3-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-4-8(5-2)10(3)7-6-9(11)12/h8H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
BIGLKJPRVVZARF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N(C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















